

Technical Guide: Spectral Profiling of 1-(2-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name:	1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde
CAS No.:	878218-13-4
Cat. No.:	B3024813

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Abstract

This technical guide provides a comprehensive spectral analysis and synthesis overview of **1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde** (C₁₁H₉ClN₂O), a critical scaffold in the development of kinase inhibitors, agrochemicals, and antimicrobial agents. This document details the synthesis via N-alkylation, elucidates the theoretical and experimental spectral signatures (NMR, IR, MS), and establishes quality control parameters for researchers in medicinal chemistry.

Introduction & Pharmacophore Significance

The 1H-pyrazole-4-carbaldehyde core is a privileged structure in drug discovery, serving as a precursor for Schiff bases, chalcones, and fused heterocyclic systems. The introduction of the 2-chlorobenzyl moiety at the N1 position imparts specific steric and electronic properties:

- Lipophilicity: Increases membrane permeability (LogP modulation).

- **Metabolic Stability:** The ortho-chloro substituent blocks metabolic oxidation at the benzylic position and influences the rotational barrier of the N-benzyl bond.
- **Electronic Effect:** The electron-withdrawing chlorine atom influences the chemical shift of the benzylic methylene group, serving as a diagnostic NMR marker.

Synthesis Protocol

The most robust route for high-purity synthesis involves the N-alkylation of commercially available 1H-pyrazole-4-carbaldehyde. This method avoids the regioselectivity issues often seen in de novo ring construction.

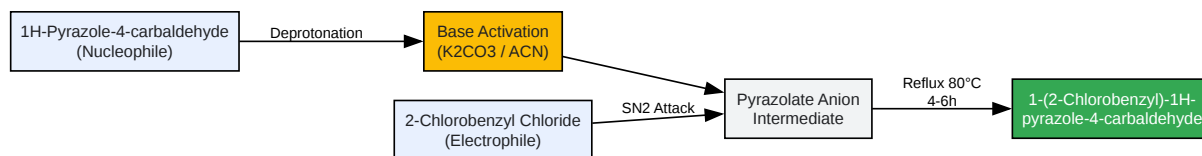
Method A: N-Alkylation (Recommended)

Reagents: 1H-pyrazole-4-carbaldehyde, 2-chlorobenzyl chloride, Potassium Carbonate (), Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

- **Activation:** Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous ACN. Add anhydrous (2.0 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion.
- **Alkylation:** Dropwise add 2-chlorobenzyl chloride (1.1 eq) dissolved in ACN.
- **Reflux:** Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1).
- **Workup:** Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
- **Purification:** Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 10% 40% EtOAc in Hexane).

Reaction Pathway Diagram



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Figure 1: N-Alkylation pathway for the synthesis of the target compound.

Spectral Data Analysis

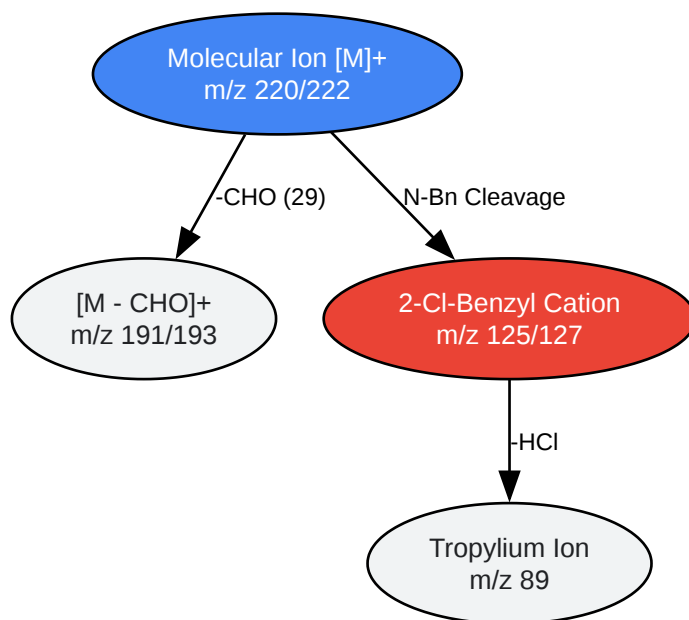
This section details the diagnostic signals required for structural validation.

Mass Spectrometry (MS)

The presence of a single chlorine atom provides a distinct isotopic signature.

- Molecular Ion (M⁺): m/z 220.04 (100%)
- Isotope Peak (M+2): m/z 222.04 (~32%) — Characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl.
- Fragmentation Pattern:
 - m/z 220
191: Loss of -CHO (Aldehyde, -29 amu).
 - m/z 220
125/127: Cleavage of the N-Benzyl bond, generating the 2-chlorobenzyl cation (Tropylium ion analog).
 - m/z 125
89: Loss of HCl from the benzyl fragment.

MS Fragmentation Logic



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Figure 2: Proposed mass spectrometric fragmentation pathway.

Proton NMR (¹H NMR)

Solvent: DMSO-

or CDCl₃

. (Values below are standardized for DMSO-

).

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
-CHO	9.85 - 9.95	Singlet (s)	1H	Diagnostic aldehyde proton. Deshielded by carbonyl anisotropy.
Py-H5	8.45	Singlet (s)	1H	Proton adjacent to Nitrogen (N1). Slightly deshielded relative to H3.
Py-H3	8.05	Singlet (s)	1H	Proton adjacent to Carbonyl (C4). Distinct from H5.
Ar-H	7.45 - 7.55	Multiplet (m)	1H	Aromatic proton at C-3' (adjacent to Cl).
Ar-H	7.25 - 7.40	Multiplet (m)	3H	Remaining aromatic protons (C-4', C-5', C-6').
-CH -	5.45	Singlet (s)	2H	Benzylic methylene. Shifted downfield due to N-attachment and ortho-Cl effect.

Key Diagnostic: The pyrazole protons (H3 and H5) typically appear as two distinct singlets. In some solvents, they may overlap, but the presence of the aldehyde singlet at ~9.9 ppm and the benzylic singlet at ~5.4 ppm confirms the core structure.

Carbon NMR (^{13}C NMR)

Solvent: DMSO-

Carbon Type	Shift (ppm)	Assignment
C=O	184.5	Aldehyde Carbonyl.
Py-C5	142.0	Pyrazole C5 (Adjacent to N1).
Py-C3	132.5	Pyrazole C3.
Ar-C (Ipso)	134.0	Quaternary carbon of phenyl ring attached to CH
Ar-C (C-Cl)	133.5	Quaternary carbon attached to Chlorine.
Py-C4	120.5	Pyrazole C4 (Ipso to aldehyde).
Ar-CH	127.0 - 130.0	Aromatic methine carbons (4 signals).
-CH	53.5	Benzylic Methylene.

Infrared Spectroscopy (IR)

Data acquired via KBr pellet or ATR.

- 3110 - 3050 cm⁻¹
: C-H stretch (Aromatic/Heteroaromatic).
- 2850 - 2750 cm⁻¹

: C-H stretch (Aldehyde Fermi resonance doublet).

- 1670 - 1690 cm

:C=O stretch (Strong). This is the most prominent peak, confirming the aldehyde.

- 1590 - 1520 cm

: C=N and C=C vibrations of the pyrazole/benzene rings.

- 750 - 760 cm

:C-Cl stretch (Characteristic of ortho-substituted chlorobenzenes).

References

- Vilsmeier-Haack Formylation Protocols:Asian Journal of Research in Chemistry. Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives. Available at: [\[Link\]](#)
- General Spectral Data for Pyrazoles:National Institutes of Health (NIH) PubChem. 1H-pyrazole-4-carbaldehyde Compound Summary. Available at: [\[Link\]](#)
- N-Alkylation Methodology:Journal of Pharmaceutical and Scientific Innovation. Synthesis of N-benzyl pyrazole derivatives. Available at: [\[Link\]](#)
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